

YH-306: A Potent Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YH-306

Cat. No.: B611883

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic small molecule **YH-306** and its significant effects on cancer cell migration and invasion, with a primary focus on colorectal cancer (CRC). **YH-306** has demonstrated notable potential as an anti-metastatic agent by targeting key signaling pathways involved in cell motility and adhesion. This document outlines the quantitative effects of **YH-306**, details the experimental protocols used to ascertain these effects, and visualizes the underlying molecular mechanisms.

Quantitative Effects of YH-306 on Cancer Cell Functions

YH-306 exhibits a dose-dependent inhibitory effect on several critical processes associated with cancer metastasis. The following tables summarize the key quantitative data from in vitro and in vivo studies on colorectal cancer cell lines.

Table 1: In Vitro Inhibition of Colorectal Cancer Cell Migration and Invasion by **YH-306**

Cell Line	Assay Type	YH-306 Concentration	Inhibition	Reference
HCT116	Wound Healing	50 µM	Significant inhibition of wound closure	[1]
HT-29	Wound Healing	50 µM	Significant inhibition of wound closure	[1]
CT-26	Wound Healing	50 µM	Significant inhibition of wound closure	[1]
CT-26	Transwell Migration	Dose-dependent	Significant suppression	[1]
CT-26	Transwell Invasion (Type I Collagen)	Dose-dependent	Evident prevention of invasion	[1]
CT-26	Transwell Invasion (Matrigel)	Dose-dependent	Evident prevention of invasion	[1]

Table 2: In Vitro Inhibition of Colorectal Cancer Cell Adhesion by YH-306

Cell Line	Extracellular Matrix	YH-306 Concentration	Inhibition of Adhesion	Reference
HCT116	Type I Collagen	50 µM	67%	[2][3]
HT-29	Type I Collagen	50 µM	78%	[2][3]
HCT116	Fibronectin	50 µM	Significantly reduced	[2][3]
HT-29	Fibronectin	50 µM	Significantly reduced	[2][3]

Table 3: In Vivo Inhibition of Colorectal Cancer Metastasis by **YH-306**

Animal Model	Cancer Cell Line	Treatment	Effect on Metastasis	Reference
BALB/c Mice (Splenic Injection)	CT-26-luci	50 mg/kg/day YH-306	67.60% reduction in hepatic metastasis photon flux	[4]
BALB/c Mice (Splenic Injection)	CT-26-luci	20 mg/kg/day YH-306	14.39% reduction in liver tumor nodules	[4]
BALB/c Mice (Splenic Injection)	CT-26-luci	50 mg/kg/day YH-306	65.31% reduction in liver tumor nodules	[4]
Mouse Model	Colorectal Cancer Cells	YH-306	Inhibition of lung metastasis	[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Wound-Healing Migration Assay

This assay is utilized to assess the effect of **YH-306** on the migratory capacity of cancer cells in a two-dimensional space.

- **Cell Seeding:** Colorectal cancer cells (HCT116, HT-29, or CT-26) are seeded into 6-well plates and cultured to confluence.
- **Wound Creation:** A sterile pipette tip is used to create a linear scratch (wound) in the confluent cell monolayer.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **YH-306** or a vehicle control (DMSO).

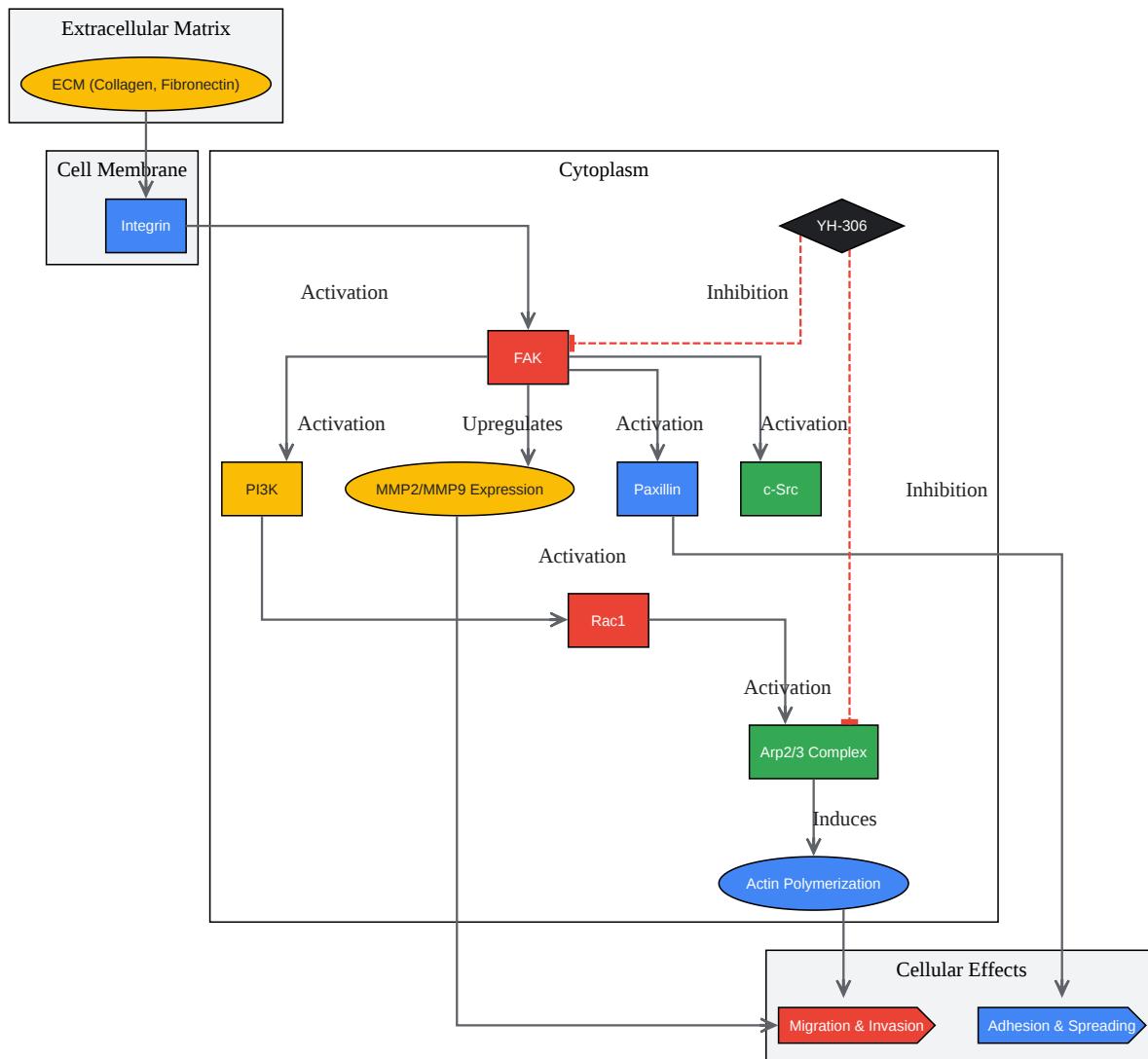
- Imaging: Images of the wound are captured at 0 hours and subsequent time points (e.g., 24 hours) using a microscope.
- Analysis: The width of the wound is measured, and the relative percentage of migrated cells is quantified to determine the extent of wound closure.

Transwell Migration and Invasion Assays

These assays evaluate the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.

- Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with either Type I collagen or Matrigel. For migration assays, the membrane is left uncoated.
- Cell Seeding: Cancer cells (e.g., CT-26) are resuspended in serum-free medium and seeded into the upper chamber.
- Treatment: The cells are treated with different concentrations of **YH-306** or a vehicle control.
- Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).
- Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cell migration or invasion.
- Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Cell Adhesion Assay

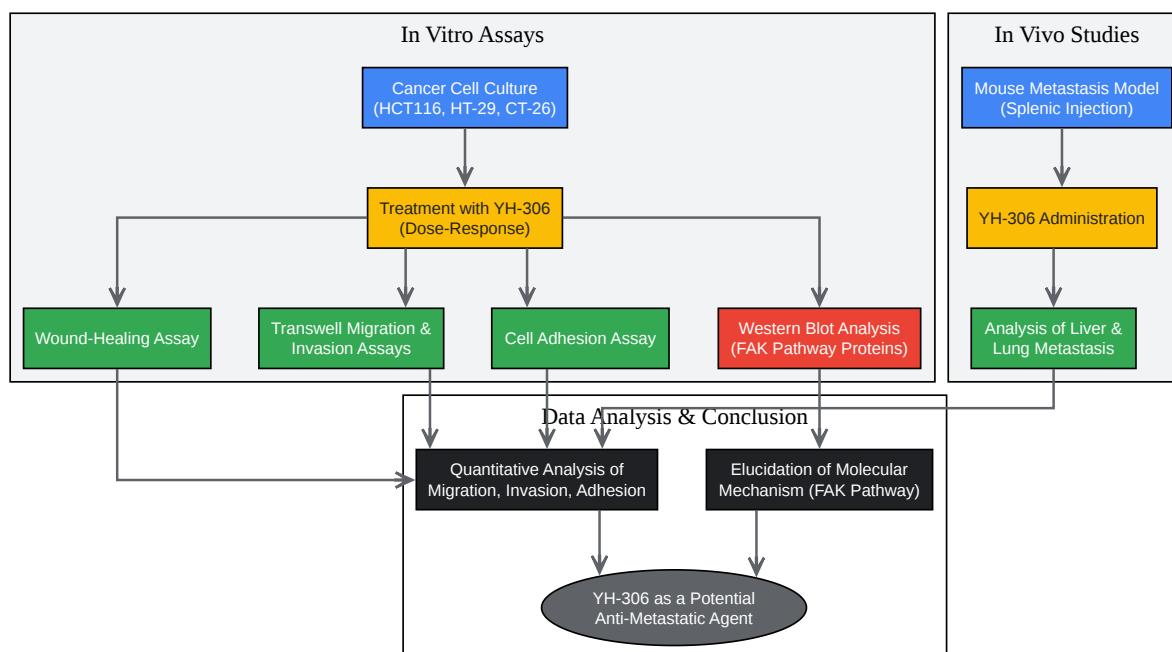

This assay quantifies the ability of cancer cells to attach to an extracellular matrix.

- Plate Coating: 96-well plates are coated with an extracellular matrix component, such as Type I collagen or fibronectin.

- Cell Seeding and Treatment: Colorectal cancer cells (HCT116 or HT-29) are seeded onto the coated wells in the presence of various concentrations of **YH-306** or a vehicle control.
- Incubation: The plates are incubated for a short period (e.g., 1-2 hours) to allow for cell adhesion.
- Washing: Non-adherent cells are removed by washing the wells with PBS.
- Quantification: The remaining adherent cells are fixed, stained, and quantified by measuring the absorbance of the solubilized stain.

Signaling Pathways and Molecular Mechanisms

YH-306 exerts its anti-migratory and anti-invasive effects primarily by modulating the Focal Adhesion Kinase (FAK) signaling pathway.^{[2][5]} FAK is a critical non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.



[Click to download full resolution via product page](#)

Caption: **YH-306** inhibits the FAK signaling pathway.

Upon activation by extracellular matrix (ECM) components like collagen and fibronectin, integrins recruit and activate FAK.^[2] Activated FAK then phosphorylates and activates several downstream signaling molecules, including c-Src, paxillin, and PI3K.^{[2][5]} This cascade ultimately leads to the activation of Rac1 and the Arp2/3 complex, which promotes actin polymerization, a crucial step for cell motility.^{[2][5]} Furthermore, FAK activation upregulates the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which degrade the ECM and facilitate invasion.^{[2][5]}

YH-306 has been shown to suppress the activation of FAK, c-Src, paxillin, and PI3K.[2][5] It also inhibits the Arp2/3 complex-mediated actin polymerization and reduces the expression of MMP2 and MMP9.[2][5] This multi-targeted inhibition of the FAK pathway effectively blocks the key cellular processes required for cancer cell migration and invasion.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **YH-306**.

Conclusion

The small molecule **YH-306** demonstrates significant promise as a therapeutic agent for inhibiting cancer metastasis. Its ability to potently suppress cancer cell migration, invasion, and adhesion in a dose-dependent manner is well-documented. The primary mechanism of action involves the targeted inhibition of the FAK signaling pathway, a crucial mediator of metastatic processes. The data presented in this technical guide provides a strong foundation for further preclinical and clinical investigation of **YH-306** in the treatment of colorectal and potentially other cancers. Researchers and drug development professionals are encouraged to consider the potential of **YH-306** in the development of novel anti-cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A novel synthetic small molecule YH-306 suppresses colorectal tumour growth and metastasis via FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel synthetic small molecule YH-306 suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YH-306: A Potent Inhibitor of Cancer Cell Migration and Invasion]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611883#yh-306-s-effect-on-cancer-cell-migration-and-invasion>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com